molecular formula C23H23NO3 B10885457 2-Oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl naphthalen-1-ylacetate

2-Oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl naphthalen-1-ylacetate

Cat. No.: B10885457
M. Wt: 361.4 g/mol
InChI Key: UKBKTRCFKZNOBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(MESITYLAMINO)-2-OXOETHYL 2-(1-NAPHTHYL)ACETATE is an organic compound that features a mesitylamino group, an oxoethyl group, and a naphthyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(MESITYLAMINO)-2-OXOETHYL 2-(1-NAPHTHYL)ACETATE typically involves the esterification of 2-(mesitylamino)-2-oxoethanol with 2-(1-naphthyl)acetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(MESITYLAMINO)-2-OXOETHYL 2-(1-NAPHTHYL)ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield the corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the mesitylamino or naphthyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

2-(MESITYLAMINO)-2-OXOETHYL 2-(1-NAPHTHYL)ACETATE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(MESITYLAMINO)-2-OXOETHYL 2-(1-NAPHTHYL)ACETATE involves its interaction with specific molecular targets. The mesitylamino group can form hydrogen bonds and electrostatic interactions with proteins, while the naphthyl group can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Mesitylamino)-N-[(1R)-1-(1-naphthyl)ethyl]-2-oxoethanaminium
  • 1-Naphthyl acetate

Uniqueness

2-(MESITYLAMINO)-2-OXOETHYL 2-(1-NAPHTHYL)ACETATE is unique due to the presence of both mesitylamino and naphthyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and specificity in its interactions with molecular targets.

Properties

Molecular Formula

C23H23NO3

Molecular Weight

361.4 g/mol

IUPAC Name

[2-oxo-2-(2,4,6-trimethylanilino)ethyl] 2-naphthalen-1-ylacetate

InChI

InChI=1S/C23H23NO3/c1-15-11-16(2)23(17(3)12-15)24-21(25)14-27-22(26)13-19-9-6-8-18-7-4-5-10-20(18)19/h4-12H,13-14H2,1-3H3,(H,24,25)

InChI Key

UKBKTRCFKZNOBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)COC(=O)CC2=CC=CC3=CC=CC=C32)C

Origin of Product

United States

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